N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Description

Nomenclature and Chemical Identifiers

The compound is known by several synonyms, with its IUPAC name providing a systematic description of its molecular structure. nih.gov Its registration under a unique CAS number is crucial for its unambiguous identification in databases and regulatory frameworks. thegoodscentscompany.comchemicalbook.com

| Identifier | Value |

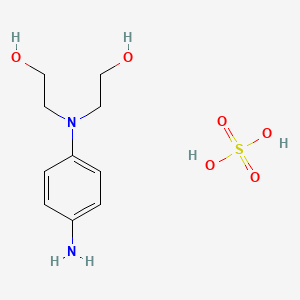

| IUPAC Name | 2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid nih.gov |

| CAS Number | 54381-16-7 thegoodscentscompany.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₈N₂O₆S (or C₁₀H₁₆N₂O₂·H₂SO₄) nih.govchemicalbook.comnih.gov |

| Molecular Weight | 294.33 g/mol nih.gov |

| Common Synonyms | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate; Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (B86663) (1:1) (salt) nih.govsielc.com |

The structure of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is characterized by a central p-phenylenediamine (B122844) core. cymitquimica.com Attached to one of the amino groups are two hydroxyethyl (B10761427) (-CH₂CH₂OH) substituents. These functional groups enhance the molecule's polarity and water solubility compared to its parent compound, p-phenylenediamine. cymitquimica.com The presence of the sulfate counter-ion indicates that the compound exists as a salt, which further influences its physical properties such as solubility and stability. cymitquimica.com

Historical Context of Development and Early Research

The development of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is intrinsically linked to the evolution of permanent hair dye technology. Its parent compound, p-phenylenediamine (PPD), has been a cornerstone of the hair color industry for decades due to its effectiveness in producing a wide range of permanent colors through oxidative reactions. safecosmetics.orgnih.gov However, the search for derivatives with modified properties, such as improved solubility and different sensitization potential, drove further research.

Early research, exemplified by patents from the 1970s, focused on the unique applications of this compound in "autoxidizable" hair dye formulations. A 1977 patent detailed a composition combining N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate with 1,2,4-benzenetriol. google.com This formulation was designed to color hair through exposure to the atmosphere, offering a method for achieving natural-looking, long-lasting color with a gradual build-up over multiple applications. google.com This early work highlighted the compound's potential as a primary intermediate in innovative dye systems that did not rely on strong oxidizing agents like hydrogen peroxide at the point of use. safecosmetics.orggoogle.com

Significance in Modern Chemical Science

The relevance of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in contemporary chemical science is multifaceted, extending from industrial applications to specialized research.

Its most prominent role is as a key ingredient in oxidative hair coloring products. cosmileeurope.eucosmeticsinfo.org In these formulations, it functions as an "oxidation base" or "primary intermediate." myskinrecipes.com When mixed with an oxidizing agent (typically hydrogen peroxide) and "coupler" compounds, it undergoes a series of chemical reactions to form large, colored polymers inside the hair shaft, resulting in a permanent color. safecosmetics.orgcosmeticsinfo.org The hydroxyethyl groups increase its water solubility, which can improve its incorporation into dye formulations and penetration into the hair fiber.

Beyond its primary application, the compound is a subject of significant interest in dermatological and toxicological research. As a derivative of PPD, a well-known skin sensitizer (B1316253), N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate has been studied extensively to understand its own sensitization potential and the possibility of cross-reactivity. nih.govnih.gov Research has investigated whether it could serve as a viable alternative for individuals with a sensitivity to PPD. nih.gov One study found that while a significant number of patients reacted to PPD in patch tests, a much smaller fraction reacted to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, though cross-reactivity can still occur. nih.gov

In the field of analytical chemistry, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate serves as a reference standard. High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of cosmetic products, and these methods rely on pure standards of ingredients like this compound for accurate quantification and quality control. sielc.commac-mod.com Its inclusion in these analytical procedures underscores its importance in ensuring the compositional integrity of consumer products. Furthermore, it is used as a reagent and intermediate in broader organic synthesis for the production of various chemicals through oxidative polymerization.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCFMEHSEWDYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57524-61-5, 7575-35-1 (Parent) | |

| Record name | Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020075 | |

| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54381-16-7, 58262-44-5, 63886-75-9 | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X5A8DP6HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N,n Bis 2 Hydroxy P Phenylenediamine Sulfate

Established Synthetic Routes and Reaction Conditions

The principal and most established method for synthesizing N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) involves a two-step process. The first step is the reaction of p-phenylenediamine (B122844) with ethylene (B1197577) oxide, which introduces two hydroxyethyl (B10761427) groups onto one of the amino groups. The subsequent step involves the treatment of the resulting intermediate with sulfuric acid to form the final sulfate salt.

Reaction of p-Phenylenediamine with Ethylene Oxide

The initial and crucial step in the synthesis is the dialkylation of p-phenylenediamine with ethylene oxide. This reaction, known as hydroxyethylation, is an example of an addition reaction where the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the ethylene oxide ring, leading to the ring-opening of the epoxide.

This is a sequential reaction where the primary amine first reacts with one molecule of ethylene oxide to form N-(2-hydroxyethyl)-p-phenylenediamine. This intermediate then reacts with a second molecule of ethylene oxide to yield N,N-Bis(2-hydroxyethyl)-p-phenylenediamine. The reaction is typically carried out in a suitable solvent to facilitate the dissolution of the reactants and to aid in temperature control. While specific solvents are often proprietary, alcohols are commonly used in similar amine ethoxylation processes. The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure the desired product selectivity.

Subsequent Treatment with Sulfuric Acid

Following the completion of the hydroxyethylation reaction, the resulting N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is converted to its sulfate salt. This is achieved by reacting the intermediate with sulfuric acid. The treatment with sulfuric acid serves two primary purposes: it protonates the basic amino groups, forming a more stable salt, and it improves the water solubility of the compound, which is a desirable property for its applications in dye formulations. The reaction is typically performed by carefully adding a stoichiometric amount of sulfuric acid to a solution of the hydroxyethylated intermediate, often under controlled temperature conditions to manage the heat of neutralization. The final product, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, can then be isolated from the reaction mixture through crystallization and filtration.

Catalytic Considerations in Synthesis

The hydroxyethylation of p-phenylenediamine with ethylene oxide is often facilitated by the use of a catalyst to enhance the reaction rate and improve selectivity. While up to two epoxide molecules can add to a primary amine group without a catalyst, the use of a catalyst is generally preferred in industrial processes to achieve higher efficiency. Alkaline catalysts are commonly employed to promote the reaction. These catalysts function by deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack on the ethylene oxide ring. Ruthenium-based catalysts have also been explored for the hydroxyethylation of aromatic amines, offering an alternative catalytic pathway. The choice of catalyst can significantly influence the reaction kinetics and the distribution of mono- and di-substituted products.

Temperature and pH Control for Yield and Purity

The pH of the reaction mixture also plays a critical role. During the initial hydroxyethylation, maintaining an appropriate pH is necessary to ensure the reactivity of the amine and the stability of the reactants. In the subsequent sulfation step, the pH is carefully adjusted by the addition of sulfuric acid to ensure complete salt formation without causing degradation of the product. The final pH of the product solution is also an important quality control parameter. The optimization of both temperature and pH is a key aspect of process development to achieve a robust and efficient synthesis.

Industrial Production Methods and Scalability

The industrial production of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate requires careful consideration of scalability, process safety, and efficiency. The transition from laboratory-scale synthesis to large-scale manufacturing involves the use of specialized equipment and process control strategies to ensure consistent product quality and safe operation.

Reactor Design for Continuous Production

For the industrial-scale synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, continuous production methods are often favored over batch processes due to their potential for higher throughput, better process control, and improved safety. A continuous stirred-tank reactor (CSTR) is a common type of reactor used for such processes.

In a CSTR-based continuous process, the reactants, p-phenylenediamine and ethylene oxide, are continuously fed into the reactor, while the product stream is continuously withdrawn. The reactor is equipped with an efficient agitation system to ensure thorough mixing of the reactants and maintain a uniform temperature throughout the vessel. The design of the CSTR for this process would need to account for the exothermic nature of the hydroxyethylation reaction, incorporating a robust cooling system to dissipate the heat generated and maintain the desired reaction temperature. The residence time of the reactants in the CSTR is a critical parameter that is carefully controlled to achieve the desired conversion and product selectivity. The continuous withdrawal of the product allows for a steady-state operation, leading to a more consistent product quality compared to batch production. Following the CSTR, the product stream would then be directed to a subsequent unit for the continuous sulfation, crystallization, and isolation of the final product.

Advanced Purification Techniques (e.g., Crystallization, Filtration)

The purity of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is critical for its applications, necessitating the use of advanced purification methods. Techniques such as crystallization and filtration are central to achieving the high-quality standards required for this off-white crystalline powder.

Crystallization is a primary technique for purifying solid compounds. For p-phenylenediamine and its derivatives, crystallization is employed to separate the desired product from impurities generated during synthesis. One method involves dissolving the crude product in an aqueous solvent, followed by cooling to induce the formation of crystalline particles. google.com The controlled cooling rate is crucial as it influences crystal size and purity; rapid cooling can lead to lower quality and instability. google.com For related compounds like bis(2-hydroxyethyl)terephthalate (BHET), purification is achieved by subjecting a solution to crystallization and subsequent solid-liquid separation under specific temperature conditions, typically between 15°C and 30°C. google.com

Filtration is used post-crystallization to separate the purified solid crystals from the liquid mother liquor, which contains the dissolved impurities. The efficiency of this solid-liquid separation can be optimized through the selection of appropriate filtration methods and equipment. For instance, a filter press utilizing a filter fabric with a specific air permeability (e.g., 3 to 30 cm³/min·cm²) can be employed to effectively isolate the precipitate. google.com

Beyond these primary methods, other advanced techniques are used for purifying similar p-phenylenediamine-type compounds. These include multi-stage evaporation and distillation processes, such as falling film evaporation followed by thin-film evaporation and short-path distillation, to separate the product from solvents and other impurities. google.com The purity of the final product is often verified using analytical methods like High-Performance Liquid Chromatography (HPLC), which can effectively separate N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate from other related compounds and precursors. sielc.comsielc.com

| Technique | Principle | Application Notes |

|---|---|---|

| Crystallization | Separation of a solid solute from a solution by changing its solubility (e.g., by cooling or evaporation), leading to the formation of pure solid crystals. | Effective for removing soluble impurities. Temperature control is critical for crystal quality. google.comgoogle.com |

| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by passing the mixture through a filter medium that retains the solid particles. | Used sequentially after crystallization to isolate the purified solid product. google.com |

| Short-Path Distillation | A distillation technique that involves the distillate traveling a short distance, often at reduced pressure, which is ideal for purifying heat-sensitive compounds. | Applied to purify free-base forms of related p-phenylenediamine developers. google.com |

| HPLC Analysis | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | Primarily used for quality control to confirm the purity of the final product. sielc.comsielc.com |

Exploration of Alternative Synthetic Pathways

The conventional synthesis of this compound typically involves the reaction of p-phenylenediamine with ethylene oxide, followed by treatment with sulfuric acid to form the sulfate salt. However, challenges associated with handling precursors and the complexity of synthesizing certain derivatives drive the exploration of alternative routes. google.com

One area of exploration involves alternative methods for producing the key p-phenylenediamine backbone. A patented method describes the preparation of highly pure p-phenylenediamine starting from urea (B33335) and nitrobenzene (B124822). google.com This process involves reacting these precursors with a base in a polar solvent to yield 4-nitrosoaniline (B1616193) and 4-nitroaniline. This intermediate mixture is then hydrogenated using a catalyst (e.g., 5% Pd/C) to produce p-phenylenediamine with high purity and yield, notably without ortho- or meta-isomer byproducts. google.com This high-purity precursor could then be used in the subsequent reaction with ethylene oxide.

This alternative approach offers a simplified process by potentially allowing for a "one-pot" synthesis where the hydrogenation occurs in the same reactor without the need to isolate the intermediate nitroaniline compounds. google.com

| Pathway | Starting Materials | Key Steps | Potential Advantages |

|---|---|---|---|

| Conventional Pathway | p-Phenylenediamine, Ethylene Oxide, Sulfuric Acid | 1. Reaction of p-phenylenediamine with ethylene oxide. 2. Treatment with sulfuric acid to form the sulfate salt. | Direct and established route. |

| Alternative Pathway (Precursor Synthesis) | Urea, Nitrobenzene | 1. Reaction of urea and nitrobenzene to form 4-nitrosoaniline and 4-nitroaniline. 2. Hydrogenation of the intermediate mixture to yield high-purity p-phenylenediamine. google.com 3. Subsequent reaction with ethylene oxide. | Avoids isomeric byproducts (ortho-, meta-), potentially simplifying purification. google.com Allows for a "one-pot" precursor synthesis. google.com |

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce environmental impact and improve safety. These approaches focus on using less hazardous chemicals, employing environmentally benign solvents, and improving energy efficiency.

A notable green process has been developed for the synthesis of the precursor, p-phenylenediamine, via the catalytic hydrogenation of p-nitroaniline. researchgate.net This method uses water as the solvent and a Raney nickel catalyst. researchgate.net Research has shown that under optimized conditions (e.g., 50°C and 3.0 MPa pressure), this process can achieve a 100% conversion of p-nitroaniline with a 98.9% yield of p-phenylenediamine. researchgate.net A significant advantage is that both the water solvent and the catalyst can be reused, making the process safe, environmentally friendly, and cost-effective. researchgate.net

Another green chemistry strategy involves replacing traditional, toxic organic solvents with more sustainable alternatives. In the synthesis of related polymers, solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are being replaced with green solvents such as gamma-Valerolactone (GVL), which is noted for its low toxicity and biodegradability. mdpi.com

Furthermore, innovative techniques that eliminate the need for solvents altogether are being explored. Hydrothermal synthesis, which uses high-pressure, high-temperature water as the reaction medium, offers a pathway that does not require organic solvents or additional catalysts. mdpi.com This approach has been successfully applied to the synthesis of polyimides and represents a potential strategy for the eco-friendly production of p-phenylenediamine derivatives. mdpi.com Microwave-assisted heating is another method that can accelerate reactions, leading to higher efficiency and reduced energy consumption. mdpi.com

| Green Chemistry Approach | Principle | Example Application |

|---|---|---|

| Use of Water as a Solvent | Replacing volatile and toxic organic solvents with water to reduce environmental impact and improve safety. | Catalytic hydrogenation of p-nitroaniline to p-phenylenediamine using water as the solvent. researchgate.net |

| Renewable Solvents | Employing solvents derived from renewable resources that are biodegradable and have low toxicity. | Use of gamma-Valerolactone (GVL) as a green solvent in the preparation of related polymer membranes. mdpi.com |

| Catalyst Reusability | Designing processes where the catalyst can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. | The Raney nickel catalyst used in the green synthesis of p-phenylenediamine can be reused. researchgate.net |

| Solvent-Free Synthesis | Conducting chemical reactions without the use of solvents to minimize waste and simplify purification. | Hydrothermal synthesis using high-temperature, high-pressure water as a reaction medium for polyimides. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of N,n Bis 2 Hydroxy P Phenylenediamine Sulfate

Oxidation Reactions and Quinone Derivative Formation

The primary and most significant reaction of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) is its oxidation to form a quinone diimine derivative. This transformation is the pivotal first step in the hair dyeing process. The oxidation typically involves the loss of two electrons and two protons from the p-phenylenediamine (B122844) core.

The mechanism commences with a one-electron oxidation of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine molecule to form a radical cation intermediate. This intermediate is unstable and can undergo a further one-electron oxidation to yield the highly reactive N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine. This diimine is a potent electrophile and serves as the key species for the subsequent color-forming reactions. researchgate.net

The general scheme for this oxidation can be represented as follows:

Interactive Data Table: Key Species in the Oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine

| Compound Name | Role in the Reaction | Key Structural Features |

| N,N-Bis(2-hydroxyethyl)-p-phenylenediamine | Starting Material | Aromatic diamine with two hydroxyethyl (B10761427) substituents. |

| Radical Cation | Intermediate | Aromatic ring with a delocalized positive charge and an unpaired electron. |

| N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine | Key Reactive Intermediate | Quinone structure with two imine groups and two hydroxyethyl substituents. |

Reduction Reactions and Amine Derivative Formation

While oxidation is the primary reaction pathway in the context of hair dyeing, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate can also undergo reduction reactions. These reactions are generally not intended during the coloring process but are chemically feasible. Strong reducing agents can convert the quinone diimine back to the original p-phenylenediamine derivative or other reduced forms.

For instance, the quinonediimine, if isolated, could be reduced back to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine. This process would involve the addition of two electrons and two protons. The specific amine derivatives formed would depend on the reducing agent used and the reaction conditions.

Substitution Reactions of Hydroxyl Groups

The two hydroxyl (-OH) groups on the ethyl side chains of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate present opportunities for substitution reactions. These reactions could be employed to modify the properties of the molecule, such as its solubility, reactivity, or the color of the final dye.

For example, the hydroxyl groups can undergo esterification with acyl chlorides or acid anhydrides to form esters. They can also be converted to ethers through Williamson ether synthesis, reacting with alkyl halides in the presence of a base. The feasibility and specifics of these reactions would depend on the chosen reagents and reaction conditions.

Oxidative Polymerization Mechanisms

The formation of colored polymers through oxidative polymerization is the ultimate goal of using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in hair dyes. This process involves the reaction of the initially formed quinone diimine intermediate with other aromatic compounds known as couplers.

Role of Oxidizing Agents (e.g., Hydrogen Peroxide)

Oxidizing agents, most commonly hydrogen peroxide, are essential for initiating the polymerization process. maastrichtuniversity.nlnih.govcore.ac.uk Hydrogen peroxide oxidizes the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to the reactive quinone diimine intermediate. researchgate.net The concentration and pH of the hydrogen peroxide solution are critical parameters that influence the rate of oxidation and, consequently, the rate and extent of color formation.

Formation of Colored Polymers

The colored polymers are formed through the coupling of the N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine with coupler molecules. Couplers are typically phenols, m-phenylenediamines, or other aromatic compounds that can undergo electrophilic substitution. The quinone diimine acts as an electrophile, and the coupler acts as a nucleophile.

The initial coupling reaction forms a larger, colorless intermediate molecule. This intermediate is then oxidized by another molecule of the quinone diimine or hydrogen peroxide, leading to the formation of a colored dimer. This process can continue, with the dimer reacting with more quinone diimine and coupler molecules, leading to the formation of trimers and larger polymeric structures. The specific color produced depends on the chemical nature of both the primary intermediate and the coupler used.

Reactive Intermediates and Pathways

The entire process of oxidative polymerization proceeds through a series of reactive intermediates and complex reaction pathways. The primary reactive intermediate is the N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine. researchgate.net The subsequent coupling reactions generate a cascade of further intermediates, including radical cations and larger, oxidized species.

The reaction pathways are influenced by several factors, including the specific structures of the primary intermediate and couplers, their relative concentrations, the pH of the medium, and the temperature. The interplay of these factors determines the final structure of the colored polymers and, therefore, the resulting hair color. Research into these pathways is ongoing to better understand and control the hair dyeing process.

Nitrosation Potential and Formation of Nitrosamines of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a tertiary amine, possesses the potential for nitrosation, a chemical process that can lead to the formation of N-nitrosamines. This reactivity is a significant consideration in the safety assessment of cosmetic products containing this ingredient. Regulatory and scientific bodies have highlighted the importance of controlling the levels of nitrosamine (B1359907) impurities due to their classification as potential carcinogens.

The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is prone to nitrosation. cir-safety.orgeuropa.eu Consequently, it is recommended that this ingredient should not be used in combination with nitrosating agents. cir-safety.orgeuropa.eu To mitigate potential risks, a maximum allowable concentration of nitrosamines in cosmetic products containing this compound has been established at 50 parts per billion (ppb). cir-safety.orgeuropa.eu

The formation of N-nitrosamines is a well-documented chemical reaction that can occur when secondary or tertiary amines come into contact with nitrosating agents. researchgate.net Common nitrosating agents include nitrous acid (formed from nitrites in acidic conditions), oxides of nitrogen (such as those found in atmospheric pollution), and other nitro-containing compounds. nih.gov

While the potential for nitrosation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is recognized, detailed mechanistic investigations and quantitative experimental data specific to this compound are not extensively available in the public domain. However, the general mechanisms for the nitrosation of tertiary amines have been studied. The reaction typically involves an initial interaction between the tertiary amine and the nitrosating species. For tertiary amines, the process can be more complex than for secondary amines and may involve the formation of an intermediate N-nitrosoammonium ion, which can then undergo further reactions, potentially leading to the cleavage of a substituent and the formation of a secondary nitrosamine. researchgate.netfreethinktech.com

Studies on other tertiary amines have shown that their reactivity towards nitrosation can be significantly influenced by their molecular structure and the reaction conditions, such as pH and the concentration of the nitrosating agent. nih.govnih.gov Generally, the rate of nitrosamine formation is dependent on factors including the basicity of the amine, the solubility of the reactants, and the presence of catalysts or inhibitors. nih.gov

In the context of cosmetic formulations, the potential for nitrosamine formation underscores the importance of careful formulation and storage practices. This includes avoiding the use of raw materials contaminated with nitrites and ensuring the stability of the final product under normal conditions of use and storage. europa.eu

Detailed Research Findings

Specific research focusing exclusively on the nitrosation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is limited in publicly accessible scientific literature. The majority of available information comes from regulatory assessments which acknowledge the potential for nitrosamine formation based on the compound's chemical structure as a tertiary amine.

General findings from studies on analogous tertiary amines indicate that the nitrosation process is influenced by several key factors:

pH: The rate of nitrosation is highly pH-dependent. While the reaction can occur under acidic conditions where nitrous acid is readily formed, some nitrosating agents are more reactive under neutral or alkaline conditions. nih.gov

Nitrosating Agent: The type of nitrosating agent (e.g., nitrous acid, dinitrogen trioxide) present will affect the reaction mechanism and rate. nih.gov

Amine Structure: The steric and electronic properties of the amine play a crucial role. The presence of the two hydroxyethyl groups and the aromatic ring in N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate will influence its reactivity. scholaris.ca

Data on Nitrosation Potential

Due to the absence of specific experimental studies on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in the reviewed literature, a data table detailing reaction kinetics, yields of specific nitrosamines, and optimal conditions for their formation cannot be constructed. The primary available data point is the regulatory limit for nitrosamine content in finished products.

| Parameter | Value | Source |

| Compound Type | Tertiary Amine | cir-safety.orgeuropa.eu |

| Nitrosation Potential | Prone to nitrosation | cir-safety.orgeuropa.eu |

| Regulatory Limit for Nitrosamines | < 50 µg/kg (ppb) | cir-safety.orgeuropa.eu |

This table summarizes the established understanding of the nitrosation risk associated with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate based on regulatory guidance. Further experimental research would be necessary to provide more detailed quantitative data on its nitrosation chemistry.

Spectroscopic and Analytical Characterization of N,n Bis 2 Hydroxy P Phenylenediamine Sulfate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in elucidating the molecular structure of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, both ¹H and ¹³C NMR spectroscopy provide invaluable data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the p-phenylenediamine (B122844) ring would typically appear as a set of multiplets in the downfield region (around 6.7–7.2 ppm), characteristic of substituted benzene (B151609) rings. The methylene (B1212753) protons of the two hydroxyethyl (B10761427) groups (-N-(CH₂)₂-OH) would likely show complex splitting patterns due to coupling with each other and with the adjacent hydroxyl and amine protons. The protons of the N-CH₂ and O-CH₂ groups would have distinct chemical shifts. The hydroxyl (-OH) protons would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals would be observed for the aromatic carbons of the phenylenediamine ring and the aliphatic carbons of the hydroxyethyl groups. The symmetry of the p-substituted ring would result in fewer signals for the aromatic carbons than the total number of carbons. The carbons of the N-CH₂ and O-CH₂ groups would also be distinguishable. A ¹³C NMR spectrum of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is available through spectral databases, confirming the carbon skeleton of the molecule. nih.gov

| Expected ¹H NMR Signals | General Chemical Shift Range (ppm) |

| Aromatic protons (C₆H₄) | 6.7 - 7.2 |

| Methylene protons (-N-CH₂-) | 3.0 - 3.5 |

| Methylene protons (-CH₂-OH) | 3.5 - 4.0 |

| Hydroxyl protons (-OH) | Variable (broad singlet) |

| Expected ¹³C NMR Signals | General Chemical Shift Range (ppm) |

| Aromatic carbons (C-NH₂) | 140 - 150 |

| Aromatic carbons (C-N(CH₂CH₂OH)₂) | 145 - 155 |

| Aromatic carbons (CH) | 115 - 125 |

| Methylene carbons (-N-CH₂) | 50 - 60 |

| Methylene carbons (-CH₂-OH) | 60 - 70 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, typically recorded as a KBr wafer, would display characteristic absorption bands. nih.gov

Key expected vibrational modes include the O-H stretching of the hydroxyl groups, which would appear as a broad band around 3300-3500 cm⁻¹. The N-H stretching vibrations of the primary amine group would be observed in the same region, typically as two distinct peaks for the symmetric and asymmetric stretches. C-H stretching vibrations from the aromatic ring and the aliphatic chains would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would produce characteristic peaks in the 1500-1600 cm⁻¹ region. The C-N stretching of the aromatic amine would be visible around 1250-1350 cm⁻¹. The C-O stretching of the alcohol groups would appear in the 1000-1260 cm⁻¹ range. Additionally, the presence of the sulfate counter-ion would give rise to strong absorption bands characteristic of the S=O stretching vibrations.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3300 - 3500 (broad) |

| N-H Stretch (Primary Amine) | 3300 - 3500 (two peaks) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 |

| C-O Stretch (Alcohol) | 1000 - 1260 |

| S=O Stretch (Sulfate) | 1050 - 1200 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While no specific Raman spectrum for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is readily available in the literature, the analysis of related p-phenylenediamine derivatives suggests key features that would be expected. pku.edu.cnnih.gov The symmetric vibrations of the molecule, particularly the breathing mode of the aromatic ring, would give rise to strong Raman signals. The C=C stretching bands of the benzene ring would also be prominent. Due to the presence of the amino and hydroxyethyl substituents, changes in the Raman spectra compared to unsubstituted p-phenylenediamine would be indicative of the substitution pattern and the conformation of the side chains.

UV-Visible spectroscopy measures the electronic transitions within a molecule. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is expected to exhibit strong absorption in the ultraviolet region due to the π → π* transitions of the aromatic ring. The presence of the amino and substituted amino groups, which act as auxochromes, would shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis and is employed as a detection method in High-Performance Liquid Chromatography (HPLC). Studies have utilized UV-Vis spectroscopy to monitor the oxidation kinetics of this compound.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and for its quantitative analysis in various matrices. A widely used method employs a reversed-phase Primesep 100 mixed-mode stationary phase column. pku.edu.cn The analysis is typically performed using an isocratic mobile phase, which simplifies the method and improves reproducibility. pku.edu.cn

A common mobile phase composition is a mixture of acetonitrile (B52724) and water, with the addition of sulfuric acid to control the pH and improve peak shape. pku.edu.cn Detection is typically achieved using a UV detector set at 210 nm, where the analyte exhibits significant absorbance. pku.edu.cn This method has been shown to effectively separate N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate from potential impurities and related compounds. pku.edu.cn

| HPLC Parameter | Value/Description | Reference |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | pku.edu.cn |

| Mobile Phase | Acetonitrile/Water (30/70%) with 0.2% H₂SO₄ | pku.edu.cn |

| Flow Rate | 1.0 mL/min | pku.edu.cn |

| Detection | UV at 210 nm | pku.edu.cn |

| Retention Time | Approximately 4.3 minutes | pku.edu.cn |

| Injection Volume | 3 µL | pku.edu.cn |

| Sample Concentration | 0.7 mg/mL | pku.edu.cn |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hair Dye Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of substances in complex matrices like hair dyes. nih.govscirp.org This method is particularly valuable for detecting trace amounts of compounds and confirming their identity with high confidence.

In the analysis of hair dyes, LC-MS/MS can be used to simultaneously determine multiple dye components, including N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. google.com The LC system separates the individual components of the mixture, which are then ionized and introduced into the mass spectrometer. The tandem mass spectrometer operates in a multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov This high specificity minimizes interference from the sample matrix. For instance, in the analysis of the parent compound p-phenylenediamine (PPD), the transition of the precursor ion at m/z 109 to the product ion at m/z 92 is used for quantification. nih.gov A similar principle would be applied to this compound, monitoring its unique parent and fragment ion masses to ensure accurate detection.

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition profile of materials.

While specific TGA data for this compound is not available in the provided search results, analysis of the related compound p-phenylenediamine (PPD) provides insight into the expected thermal behavior. semanticscholar.org In a TGA study of PPD, the sample was heated from room temperature to 400°C at a heating rate of 5°C/min under an air atmosphere. semanticscholar.org The analysis showed that the decomposition of PPD occurred in a single step, beginning at an onset temperature of approximately 141°C and completing at 216°C. semanticscholar.org It is expected that this compound would exhibit a different, likely more complex, decomposition pattern due to the presence of the hydroxyethyl groups and the sulfate salt form. The TGA thermogram would provide valuable information on its thermal stability, identifying the temperatures at which significant mass loss occurs due to decomposition or dehydration.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method provides valuable information about the thermal properties of a material, including melting point, glass transitions, and decomposition temperatures.

For this compound, DSC analysis is crucial for determining its thermal stability and purity. The primary thermal event observed for this compound is its melting point.

Research Findings

Detailed research findings from comprehensive Differential Scanning Calorimetry (DSC) analyses of this compound, including specific parameters such as enthalpy of fusion and specific heat capacity, are not extensively available in publicly accessible scientific literature. However, the melting point of the compound has been established.

The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point of the substance. Commercially available analytical standards of this compound report a melting point range of 168-171°C. This temperature range indicates the point at which the compound transitions from a solid to a liquid state. The sharpness of the melting peak in a DSC curve can also provide an indication of the sample's purity, with purer samples generally exhibiting a sharper peak.

Thermal Properties of this compound

The key thermal characteristic identified for this compound is its melting point.

| Thermal Property | Value |

| Melting Point (°C) | 168 - 171 |

Applications and Functional Studies of N,n Bis 2 Hydroxy P Phenylenediamine Sulfate in Advanced Materials and Chemical Processes

Reagent in Organic Synthesis

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate (B86663) serves as a crucial reagent in organic synthesis, primarily acting as an intermediate in the production of a variety of dyes and pigments. Its chemical structure, featuring a p-phenylenediamine (B122844) backbone with two hydroxyethyl (B10761427) groups, enhances its solubility and reactivity, making it a valuable precursor in various chemical reactions. cymitquimica.com

The most prominent application of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in organic synthesis is as an intermediate for the development of dyes and pigments. It functions as an oxidation base, which, in the presence of an oxidizing agent like hydrogen peroxide, reacts with various coupler compounds to form a wide spectrum of colors. This oxidative coupling reaction is a cornerstone of permanent hair dye formulations and has applications in the textile industry. cosmileeurope.eubiosynth.com

The versatility of this compound as a dye intermediate is showcased by its ability to produce different colors depending on the coupler used. For example, its reaction with phenols and m-phenylenediamines leads to the formation of distinct dye molecules. rsc.org The kinetics and mechanism of these oxidative coupling reactions have been studied to optimize color yield and stability. rsc.org The process involves the initial oxidation of the this compound to a reactive di-imine species, which then undergoes electrophilic substitution with the coupler molecule. rsc.org

| Coupler Compound | Resulting Dye Class | General Color Range |

| m-Phenylenediamines | Indamines | Blues/Blacks |

| Phenols | Indophenols | Reds/Violets |

| Acetoacetanilide | Azo Dyes | Yellows/Oranges |

This table provides a generalized overview of the color ranges achievable with this compound and different classes of coupler compounds.

Role in Polymer Chemistry

In the realm of polymer chemistry, this compound is primarily recognized for its role in oxidative polymerization to form pigments and its interaction with fibrous protein materials like keratin (B1170402).

The formation of stable, long-lasting color in applications such as hair dyeing is a direct result of the oxidative polymerization of this compound. In this process, the monomeric units of the compound, in the presence of an oxidizing agent, undergo a series of reactions to form colored polymers. These polymers become physically trapped within the matrix of the material being dyed, leading to a permanent coloration. cosmeticsinfo.org

The mechanism involves the oxidation of the p-phenylenediamine derivative to form reactive intermediates, which then couple to form dimers, trimers, and eventually larger polymer chains. The extent of polymerization and the final color are influenced by factors such as the concentration of reactants, pH, and the presence of other molecules that can act as couplers or modifiers. rsc.orgcosmeticsinfo.org This in-situ polymerization is a key principle behind the effectiveness of oxidative hair dyes. cosmileeurope.eu

In the context of hair dyeing, the interaction between the polymerized this compound and the keratin proteins of the hair fiber is crucial for color retention. Hair is primarily composed of keratin, a protein rich in amino acids such as cysteine, which contains sulfur atoms. nih.gov The colored polymers formed through oxidative polymerization diffuse into the hair shaft and become entrapped within the keratin structure. cosmeticsinfo.org

Research suggests that the interaction is not merely physical entrapment but may also involve the formation of chemical bonds. nih.gov The reactive intermediates formed during the oxidation process can potentially react with the functional groups of the amino acid residues in keratin. researchgate.net These interactions, which can include covalent bonds and strong intermolecular forces, contribute to the stability and wash-fastness of the resulting color. nih.gov The hydroxyethyl groups on the this compound molecule can also participate in hydrogen bonding with the keratin structure, further enhancing the affinity of the dye for the hair fiber. cymitquimica.com

| Type of Interaction | Description | Significance in Hair Dyeing |

| Physical Entrapment | Large polymer molecules are physically trapped within the keratin matrix of the hair cortex. | Provides the primary mechanism for permanent hair color. |

| Covalent Bonding | Potential for reactive dye intermediates to form covalent bonds with amino acid residues in keratin, such as cysteine. | Enhances the permanence and resistance to fading of the hair color. |

| Hydrogen Bonding | The hydroxyethyl groups of the dye molecule can form hydrogen bonds with the keratin protein structure. | Increases the affinity of the dye for the hair fiber, improving uptake and evenness of color. |

This table summarizes the key interactions between the polymerized this compound and keratin proteins in hair.

Investigation in Staining Agents for Biological Research

Beyond its industrial applications, this compound and its parent compound, p-phenylenediamine, have been investigated for their utility as staining agents in biological research. nih.gov The ability of these compounds to form colored complexes makes them suitable for enhancing the contrast and visualization of cellular structures under a microscope.

In microscopy, staining is a fundamental technique used to highlight specific cellular components. This compound's capacity to undergo oxidation and form colored products is the basis for its use as a stain. reformchem.com While less common than traditional histological stains, p-phenylenediamine-based compounds have been explored for specific applications. For instance, p-phenylenediamine has been used as a block stain in light microscope autoradiography, where it effectively stains cellular details, particularly highlighting the nuclear region. nih.gov

The mechanism of staining involves the binding of the dye molecules to specific cellular structures, followed by a chemical reaction (often oxidation) that produces a colored precipitate. The specificity of the staining can be influenced by the chemical properties of both the dye and the cellular components. While detailed studies on this compound for visualizing specific organelles are not extensively documented in mainstream literature, the principle of its chromogenic reaction suggests potential for such applications. nih.govnih.gov Further research could explore its utility in targeted staining protocols, potentially through conjugation with molecules that have an affinity for specific organelles or macromolecules like proteins and nucleic acids.

Advanced Toxicological and Safety Research of N,n Bis 2 Hydroxy P Phenylenediamine Sulfate

Acute and Subchronic Toxicity Studies

Subchronic toxicity has been evaluated through dietary administration in animal models. In a 13-week study, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) was administered to rats at dietary concentrations of 0.1% and 0.3%. cosmeticsinfo.org Another study involved administering the compound to Sprague-Dawley rats in their diets at levels of 0.03%, 0.1%, and 0.3% for up to six months to assess teratological and dominant lethal potential. nih.gov A two-year chronic oral exposure study was also conducted on Fischer 344 rats with dietary concentrations of 300, 1000, or 3000 ppm. europa.eu

These studies serve to investigate the effects of repeated, long-term oral exposure to the compound. The design of these studies involves control groups and multiple dosage groups to identify concentration-dependent effects. For instance, in the 13-week study, a dietary concentration of 0.1% was identified as a level where no effects were observed. cosmeticsinfo.org The six-month study was designed to examine a range of toxicological endpoints, including potential effects on reproduction and genetic toxicity following prolonged dietary intake. nih.gov

Systemic effects, including changes in body and organ weights, have been documented in dietary exposure studies. In a 13-week study, rats receiving a dietary concentration of 0.3% N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate exhibited decreased body weights and reduced feed consumption. cosmeticsinfo.org A longer-term feeding study of up to six months also reported a significant reduction in the body weight of male rats at the 0.3% dietary level. nih.gov

Organ weight changes were also noted. The 13-week study found reduced pituitary weights in animals fed the 0.3% diet. cosmeticsinfo.org The six-month study identified darkened thyroids as the only sign of gross pathology. nih.gov This effect was observed in the high-dose group (0.3%) at both 3 and 6-month intervals and, to a lesser degree, in the mid-dose group (0.1%) at the 6-month mark. nih.gov

| Study Duration | Animal Model | Dietary Concentration | Observed Systemic Effects | Reference |

|---|---|---|---|---|

| 13 Weeks | Rats | 0.3% | Decreased body weight, reduced feed consumption, reduced pituitary weights | cosmeticsinfo.org |

| 6 Months | Sprague-Dawley Rats | 0.3% | Significant reduction in male body weight, darkened thyroids | nih.gov |

| 6 Months | Sprague-Dawley Rats | 0.1% | Darkened thyroids (lesser extent than high-dose) | nih.gov |

Analysis of hematological and blood chemistry parameters has been a component of subchronic toxicity evaluations. In a 13-week dietary study in rats, administration of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate at a concentration of 0.3% resulted in decreased serum iron concentrations. cosmeticsinfo.org A six-month feeding study in Sprague-Dawley rats also included hematology and blood chemistry analyses at the 90-day and terminal kill points, although specific alterations beyond serum iron were not detailed in the summary findings. nih.gov These analyses are crucial for detecting subtle systemic toxicities that may not be apparent from gross observations or weight changes.

Dermal Sensitization and Allergic Contact Dermatitis Research

The potential for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to cause skin sensitization has been investigated using various assays. The Guinea Pig Maximization Test (GPMT) is a standard method used to assess the allergenic potential of substances. wikipedia.org In one study utilizing a modified Schultz method, the compound was evaluated for its ability to cause skin sensitization in albino guinea pigs. europa.eu During the induction phase, which involved 18 total doses, all test animals developed slight skin irritation and a reddish-brown discoloration of the skin. europa.eu

In addition to guinea pig models, the murine Local Lymph Node Assay (LLNA) has been employed to evaluate sensitization potential. researchgate.net Results from an LLNA showed that N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate induced a hypersensitivity response in mice. europa.eu The stimulation indices at concentrations of 0.25%, 0.5%, 1.0%, and 2.0% were 3.90, 3.76, 10.82, and 6.42, respectively. europa.eu

| Assay Type | Animal Model | Test Substance Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Schultz Method Modified | Albino Guinea Pig | Not specified for induction | Slight skin irritation and discoloration in all test animals during induction. | europa.eu |

| Local Lymph Node Assay (LLNA) | Mice | 0.25%, 0.5%, 1.0%, 2.0% | Induced a hypersensitivity response; Stimulation Indices were 3.90, 3.76, 10.82, and 6.42, respectively. | europa.eu |

Research confirms that N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate can induce delayed-type hypersensitivity reactions, which are characteristic of allergic contact dermatitis. dovepress.com In studies using guinea pigs, a 3% concentration of the compound was shown to induce delayed hypersensitivity. cosmeticsinfo.orgeuropa.eu A 2% solution produced a strong contact allergic response. cir-safety.org

In a study designed to determine sensitization potential, guinea pigs were challenged with the test substance following an induction period. europa.eu The number of positive reactions (indicating sensitization) after the first, second, and third challenges were 6, 9, and 7, respectively, out of the surviving animals. europa.eucir-safety.org These findings demonstrate the compound's capacity to act as a skin sensitizer (B1316253), eliciting an immune response upon subsequent exposures. europa.eucir-safety.org

Variability in Individual Responses to Dermal Application

Research into the dermal effects of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate has highlighted a notable variability in responses among subjects. In a study conducted on guinea pigs, while most test animals developed slight skin irritation after several applications, individual reactions varied in severity. europa.eu One animal, for instance, exhibited a more pronounced reaction, developing well-defined redness, followed by eschar formation and a thickening of the skin after one week. europa.eu Another animal was observed to be highly reactive to all treatments administered during the study. europa.eu

This variability is not limited to animal models. A repeat insult patch test involving 104 human subjects demonstrated that exposure to the compound resulted in definite sensitization in one participant and possible sensitization in another, indicating that individual susceptibility plays a significant role in dermal responses. cosmeticsinfo.org Further studies investigating cross-reactivity with p-phenylenediamine (B122844) (PPD) in 216 patients suspected of having contact dermatitis from hair cosmetics found that while 19.9% reacted to PPD, only 2.3% showed a positive reaction to a 2% concentration of this compound, again underscoring the variable nature of sensitization among individuals. nih.gov

Sensitization Thresholds and Concentration Limits

Regulatory and research findings have established concentration limits for this compound, particularly in its application as an oxidative hair dye. The European Union's Cosmetics Directive permits its use at a maximum on-head concentration of 2.5%, which is achieved after mixing a formulation containing up to 5% of the compound with a hydrogen peroxide solution in a 1:1 ratio. europa.eu

Studies designed to determine its sensitization potential have provided data supporting these limits. Research has shown that a 3% concentration of the compound can induce delayed hypersensitivity in guinea pigs. europa.eucosmeticsinfo.org Another study found that a 2% solution produced a strong contact allergic response. cosmeticsinfo.org The Scientific Committee on Consumer Products (SCCP) reviewed the available data and concluded that, apart from its sensitizing potential, the use of this compound as an oxidative hair dye at a maximum concentration of 2.5% in the final product does not pose a risk to the consumer's health. cir-safety.org

Table 1: Sensitization and Use Concentration Data

| Study Type | Subject | Concentration | Observation |

|---|---|---|---|

| Sensitization Study | Guinea Pigs | 3% | Induced delayed hypersensitivity. europa.eucosmeticsinfo.org |

| Allergic Response | - | 2% | Produced a strong contact allergic response. cosmeticsinfo.org |

Ocular Irritation Studies

The potential for this compound to cause ocular irritation has been evaluated in animal studies, with results varying based on the specific test conditions. In one study where 100 mg of the test substance was instilled into the eyes of six rabbits, positive irritation reactions were observed in all animals over a four-day monitoring period. europa.eu Conversely, another study reported that when 0.1 ml of the substance was instilled into rabbit eyes, no positive reactions were recorded across all six animals during a similar four-day observation. europa.eu These differing outcomes may suggest that factors such as the concentration, volume, or physical form of the substance can influence its ocular irritation potential.

Genotoxicity and Carcinogenicity Assessments

Comprehensive assessments have been conducted to determine the genotoxic and carcinogenic potential of this compound through a combination of in vitro and in vivo studies.

In Vitro and In Vivo Genotoxicity Data

The genotoxicity profile of the compound has been characterized by mixed results in in vitro tests, but negative findings in in vivo studies. cir-safety.org A bacterial gene mutation assay, following OECD Guideline 471, was performed using multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2uvrA(pKM101)). europa.eu

Furthermore, an in vivo dominant lethal study was conducted in rats as part of a six-month feeding study. nih.gov The results of this assay were negative, indicating that under the study conditions, the compound did not induce lethal genetic damage in germ cells. nih.gov

Long-Term Carcinogenicity Feeding Studies in Rodents

Long-term oral administration studies in rodents have been conducted to evaluate the carcinogenic potential of this compound. In a dietary carcinogenicity study with rats, the compound was found not to be carcinogenic. cir-safety.org Another long-term rat study involving oral administration also concluded that the substance did not induce tumors. europa.eu

A 6-month feeding study in Sprague-Dawley rats at dietary levels up to 0.3% resulted in a significant reduction in the body weight of male rats and darkened thyroids in the high-dose group. nih.gov However, microscopic examination after 90 days revealed no pathological effects. nih.gov Dermal carcinogenicity studies have also returned negative results for the compound when tested up to 0.5% with and without hydrogen peroxide. cir-safety.org

Table 2: Summary of Carcinogenicity Study Findings

| Study Type | Species | Route | Key Finding |

|---|---|---|---|

| Long-Term Study | Rat | Oral (Dietary) | Did not induce tumors; not carcinogenic. europa.eucir-safety.org |

| 6-Month Feeding Study | Rat | Oral (Dietary) | No pathological effects detected microscopically after 90 days. nih.gov |

Hepatocarcinogenicity Studies

Specific investigations into the potential for this compound to cause liver cancer have concluded with negative findings. cosmeticsinfo.orgcir-safety.org Research has shown that the compound was neither a hepatocarcinogen nor a promoter of liver cancer. cosmeticsinfo.org This indicates that under the conditions of the studies performed, the substance did not induce cancerous tumors in the liver.

Reproductive and Developmental Toxicity Investigations

Investigations into the reproductive and developmental toxicity of this compound have been conducted to assess its potential to interfere with embryonic and fetal development. General studies have indicated a lack of developmental effects from either dermal administration of a 1% solution or dietary administration of a 0.3% concentration of the compound.

A key study was conducted to evaluate the teratogenic potential of this compound in Sprague-Dawley rats. In this research, female rats were given the compound mixed in their diet for a period of 90 days, after which they were mated with untreated males. The results of this study concluded that this compound was not teratogenic, even when administered at levels that caused borderline toxicity in the maternal subjects.

| Teratogenicity Study Overview | |

| Test Species | Sprague-Dawley Rats |

| Administration Route | Dietary |

| Exposure Duration | 90 days prior to mating |

| Key Finding | The compound was determined not to be teratogenic under the study conditions. |

The potential for this compound to induce dominant lethal mutations, which are generally defined as leading to the death of the heterozygote embryo due to chromosomal breaks, has also been assessed. In a study involving Sprague-Dawley rats, male animals were fed diets containing the compound for 20 weeks. These males were subsequently mated with untreated females. The investigation found that this compound did not induce a dominant lethal effect in this model.

| Dominant Lethal Study Details | |

| Test Species | Sprague-Dawley Rats |

| Treated Sex | Male |

| Administration Route | Dietary |

| Exposure Duration | 20 weeks prior to mating |

| Conclusion | No dominant lethal effect was induced by the compound. |

Toxicokinetics and Metabolic Pathways

The study of toxicokinetics involves understanding the absorption, distribution, metabolism, and excretion of a substance. Research into this compound has provided insights primarily into its absorption through the skin.

The dermal absorption of this compound has been quantified in in vitro studies. These studies are critical for understanding the potential for systemic exposure when the compound is used in topical applications like hair dyes. In one study, the penetrated amount through the skin after 48 hours was measured. When tested in a peroxide developer mix, the absorbed amount was 0.108 ± 0.064 µg/cm², which corresponds to 0.031% of the applied dose. In a placebo developer mix without peroxide, the penetrated amount was slightly higher at 0.188 ± 0.242 µg/cm², corresponding to 0.054% of the applied dose.

| In Vitro Dermal Absorption Findings | |

| Parameter | Result |

| Penetrated Amount (with peroxide developer) | 0.108 ± 0.064 µg/cm² |

| Percentage of Applied Dose (with peroxide) | 0.031% |

| Penetrated Amount (placebo mix) | 0.188 ± 0.242 µg/cm² |

| Percentage of Applied Dose (placebo mix) | 0.054% |

| Data from a 48-hour in vitro study. |

The low percentages of dermal absorption observed in in vitro studies suggest that systemic absorption of this compound following topical application is minimal. Detailed information regarding the specific metabolic pathways and the role of its sulfate salt form in systemic distribution is not extensively described in the readily available scientific literature.

While comprehensive metabolic data is limited, some research points to potential effects on the kidneys. In vivo studies have indicated that exposure to this compound can result in histological changes in the kidney, suggesting a potential risk of nephrotoxicity that warrants consideration.

Regulatory Safety Assessments and Expert Panel Opinions

The safety of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate for use in cosmetic products, particularly hair dyes, has been scrutinized by several international regulatory and scientific bodies. These assessments provide the foundation for its regulated use in the consumer market.

Scientific Committee on Consumer Products (SCCP) Opinions

The Scientific Committee on Consumer Products (SCCP), succeeded by the Scientific Committee on Consumer Safety (SCCS), has also issued opinions on the safety of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. In a 2006 opinion, the SCCP concluded that the use of this compound as an oxidative hair dye substance at a maximum concentration of 2.5% in the finished cosmetic product (after mixing with hydrogen peroxide) does not pose a risk to the health of the consumer, with the exception of its sensitizing potential. cir-safety.orgeuropa.eu

The committee highlighted that as a tertiary amine, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is susceptible to nitrosation. cir-safety.org Consequently, they advised that it should not be used in combination with nitrosating substances and that the nitrosamine (B1359907) content should be less than 50 ppb. cir-safety.org This opinion was based on a comprehensive safety dossier that included data on dermal absorption and various toxicological endpoints. cir-safety.org

Recommended Maximum Concentrations in Formulations

Regulatory bodies and expert panels have established clear maximum concentration limits for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in hair dye formulations to ensure consumer safety.

The primary restriction across jurisdictions is the on-head concentration after mixing under oxidative conditions. According to European Union regulations, the maximum concentration applied to the hair must not exceed 2.5%, calculated as the sulfate. cosmeticsinfo.orgeuropa.euincibeauty.com Typically, this is achieved by formulating the hair dye product at a concentration of up to 5%, which is then mixed in a 1:1 ratio with a hydrogen peroxide developer immediately before application. europa.eueuropa.eu

The following table summarizes the recommended maximum concentrations and key regulatory opinions.

| Regulatory Body / Expert Panel | Maximum Recommended On-Head Concentration | Key Findings and Conditions |

| Cosmetic Ingredient Review (CIR) | Not explicitly stated as a numerical limit, but concluded "safe as used". Current use is up to 1.3%. cir-safety.org | Safe for use as a hair dye ingredient. cosmeticsinfo.org Products require caution statements and patch test instructions. cosmeticsinfo.org |

| Scientific Committee on Consumer Products (SCCP) | 2.5% (after mixing with hydrogen peroxide) | Does not pose a risk to consumer health, apart from its sensitizing potential. cir-safety.org Should not be used with nitrosating agents; nitrosamine content must be < 50 ppb. cir-safety.org |

| European Union (Regulation (EC) No 1223/2009) | 2.5% (calculated as sulfate, after mixing under oxidative conditions) | Permitted for use in oxidative hair dye products subject to restrictions in Annex III. cir-safety.orgeuropa.euincibeauty.com |

These harmonized recommendations reflect a consensus on the concentration levels at which N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate can be used safely in oxidative hair dye formulations for the general public.

Environmental Impact and Ecotoxicological Studies

Degradation and Persistence in the Environment

The environmental persistence of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B86663) is influenced by its biodegradability and stability. Studies have shown that the compound is not readily biodegradable. In a study submitted to the Scientific Committee on Consumer Safety (SCCS), the substance did not meet the criteria for ready biodegradability in a test conducted according to OECD Guideline 301 D. Over a 28-day period, only 7% degradation was observed, which is below the 60% threshold required to be classified as readily biodegradable.

The stability of the compound in aqueous solutions has also been evaluated. It was found to be stable for over a year when stored at room temperature and protected from light. In aqueous solutions, it remained stable for 30 days at -20°C. europa.eu This lack of ready biodegradability, combined with its stability, suggests a potential for persistence in aquatic environments.